molecular formula C24H22N4O2S B11519108 2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11519108
M. Wt: 430.5 g/mol
InChI Key: BBILYDOQTYYVFE-MFKUBSTISA-N
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Description

Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone is a complex organic compound with a unique structure that combines benzaldehyde, methoxyphenyl, and benzothieno pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone typically involves multiple stepsCommon reagents used in these reactions include various aldehydes, hydrazines, and thiophenes under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H22N4O2S/c1-30-18-13-11-17(12-14-18)28-23(29)21-19-9-5-6-10-20(19)31-22(21)26-24(28)27-25-15-16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3,(H,26,27)/b25-15+

InChI Key

BBILYDOQTYYVFE-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2N/N=C/C4=CC=CC=C4)SC5=C3CCCC5

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN=CC4=CC=CC=C4)SC5=C3CCCC5

Origin of Product

United States

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